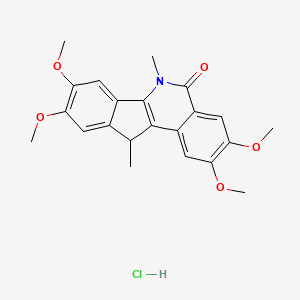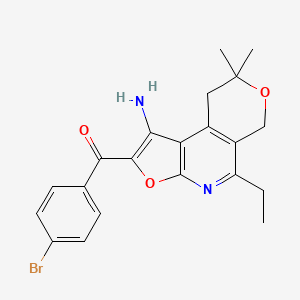![molecular formula C21H15Br2Cl B12696372 (E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl CAS No. 97338-00-6](/img/structure/B12696372.png)
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl is a complex organic compound characterized by its unique structural features This compound contains multiple halogen atoms, including bromine and chlorine, which contribute to its distinct chemical properties
Métodos De Preparación
The synthesis of (E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 4-chlorobiphenyl.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 4-bromobenzaldehyde and an appropriate reagent to introduce the propenyl group.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-chlorobiphenyl under specific conditions to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest in understanding its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl involves its interaction with molecular targets through its halogen atoms. These interactions can affect various pathways, including enzyme inhibition or activation, receptor binding, and disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl can be compared with similar compounds such as:
4-Bromo-1,1’-biphenyl: Lacks the propenyl and chloro groups, resulting in different reactivity and applications.
4-Chloro-1,1’-biphenyl: Lacks the bromo and propenyl groups, leading to distinct chemical properties.
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]biphenyl:
Propiedades
Número CAS |
97338-00-6 |
|---|---|
Fórmula molecular |
C21H15Br2Cl |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
1-bromo-4-[(E)-3-bromo-1-[4-(4-chlorophenyl)phenyl]prop-1-enyl]benzene |
InChI |
InChI=1S/C21H15Br2Cl/c22-14-13-21(18-5-9-19(23)10-6-18)17-3-1-15(2-4-17)16-7-11-20(24)12-8-16/h1-13H,14H2/b21-13+ |
Clave InChI |
VWVOZAJMMXTKPT-FYJGNVAPSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)/C(=C\CBr)/C3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=CCBr)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



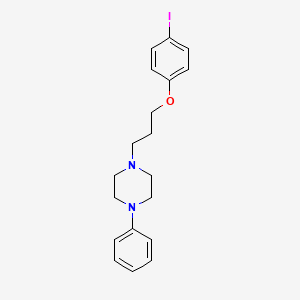
![N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696294.png)
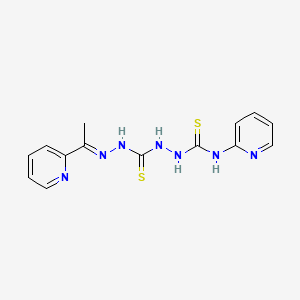
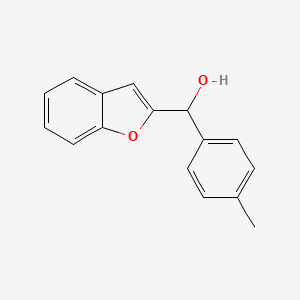
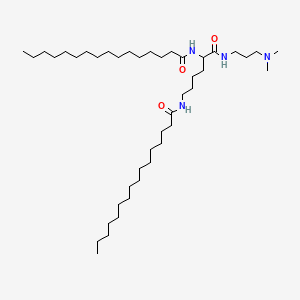
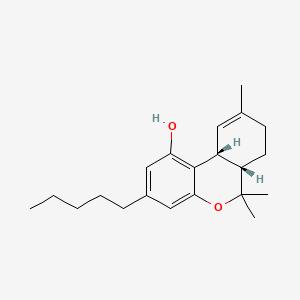
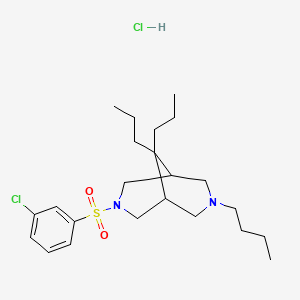
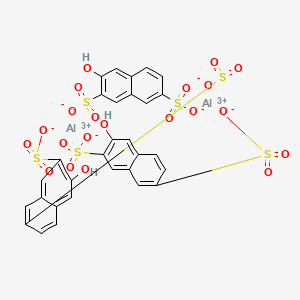
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)
